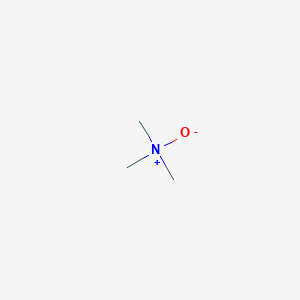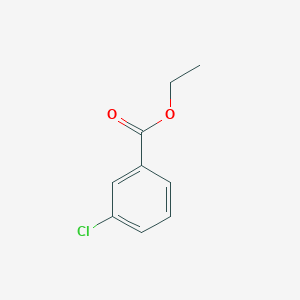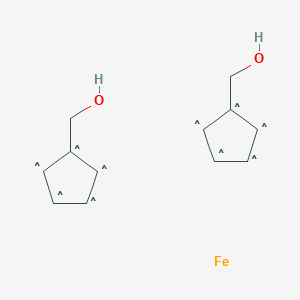
Trimethylamine oxide
Overview
Description
Trimethylamine N-oxide (TMAO) is a biologically active molecule associated with chronic diseases such as atherosclerosis. It is derived from trimethylamine (TMA), produced by intestinal bacteria from dietary choline, carnitine, or related compounds, and then oxidized to TMAO by hepatic flavin-dependent monooxygenases (FMOs). Observational and experimental studies suggest a correlation between increased plasma TMAO concentrations and adverse cardiovascular events. However, the mechanistic link between TMAO and disease remains under debate (Zeisel & Warrier, 2017).
Synthesis Analysis
The biosynthesis of TMAO involves the oxidation of TMA, which is synthesized from dietary constituents such as choline, L-carnitine, betaine, and lecithin by microbial enzymes in the gut. This oxidation process is catalyzed by liver enzymes, specifically flavin-containing monooxygenases 1 and 3 (FMO1 and FMO3), with FMO3 showing significantly higher activity (Baker & Chaykin, 1960).
Molecular Structure Analysis
The molecular structure of TMAO has been determined through gas electron diffraction and ab initio MO calculations, revealing key structural parameters such as bond lengths and angles, which play a critical role in its biochemical activity (Haaland, Thomassen, & Stenstr∅m, 1991).
Chemical Reactions and Properties
TMAO is known to stabilize proteins by counteracting the denaturing effects of urea, pressure, and ice, making it an important osmolyte in marine organisms. This protective mechanism involves direct interactions with the peptide backbone, altering hydrogen bonding equilibria essential for protein stability (Meersman, Bowron, Soper, & Koch, 2009).
Physical Properties Analysis
TMAO's hydration structure and its interaction with water molecules have been extensively studied using vibrational spectroscopy and molecular dynamics simulations. These studies highlight TMAO's role in stabilizing the structure of proteins in aqueous solutions, underscoring its importance in biological systems (Ohto, Hunger, Backus, Mizukami, Bonn, & Nagata, 2017).
Chemical Properties Analysis
TMAO's role as an osmolyte and its effects on protein stability are linked to its chemical properties, including its ability to form hydrogen bonds with water molecules and counteract the effects of urea. This osmolyte is essential in maintaining cellular integrity and function in environments that would otherwise denature proteins and disrupt cellular processes (Yancey & Siebenaller, 1999).
Scientific Research Applications
Cardiovascular and Kidney Diseases Trimethylamine N-oxide (TMAO) is linked to chronic diseases like atherosclerosis. It is formed in the liver from trimethylamine (TMA), which is produced by gut bacteria from certain dietary sources. High TMAO levels correlate with adverse cardiovascular events, although the exact mechanism is not fully understood (Zeisel & Warrier, 2017).
Thrombosis Potential TMAO enhances platelet responsiveness and thrombosis potential in animal models. Plasma TMAO levels predict atherothrombotic event risks in humans. A study developed inhibitors that reduce plasma TMAO levels and thrombus formation, highlighting its role in heart disease (Roberts et al., 2018).
Chronic Heart Failure TMAO is a strong predictor of coronary artery disease and is linked to chronic heart failure. Its levels provide prognostic information about adverse outcomes in chronic heart failure (Trøseid et al., 2015).
Ischemic Stroke Elevated TMAO levels are associated with increased risk of cardiovascular diseases, including stroke. TMAO is a potential biomarker and a target in stroke prevention (Nam, 2019).
Atherosclerosis Treatment Studies suggest that targeting gut microbial production of TMA, the precursor of TMAO, may serve as a therapeutic approach for treating cardiometabolic diseases like atherosclerosis (Wang et al., 2015).
Heart Failure with Reduced Versus Preserved Ejection Fraction TMAO levels are associated with cardiovascular events in chronic heart failure patients, indicating its predictive value in different types of heart failure (Schuett et al., 2017).
Gut Microbiome and Cardiovascular Disease TMAO's formation from dietary choline and carnitine involves gut microbiota. High TMAO levels correlate with cardiovascular diseases. TMAO-rich seafood in the Mediterranean diet is considered beneficial, despite its link to disease etiology (Ufnal et al., 2015).
Role in Inflammatory and Cardiometabolic Risk TMAO is associated with inflammatory and cardiometabolic risks. Its plasma concentrations correlate with specific bacterial taxa, impacting inflammatory and cardiometabolic pathways (Fu et al., 2020).
Central Nervous System Impact TMAO is present in human cerebrospinal fluid, suggesting a potential role in the central nervous system, although its impact needs further study (Del Rio et al., 2017).
Impaired Glucose Tolerance Dietary TMAO exacerbates impaired glucose tolerance in mice fed a high-fat diet, indicating its role in metabolic disorders (Gao et al., 2014).
Quantification for Clinical Application A simple LC-MS/MS method for quantifying TMAO has been developed, aiding in monitoring disease progression and evaluating drug effects in clinical research (Li et al., 2021).
Potential Biomarker or Therapeutic Target TMAO's involvement in cardiovascular and neurological disorders suggests its potential as a biomarker or therapeutic target (Janeiro et al., 2018).
Mechanism of Action
Target of Action
Trimethylamine N-oxide (TMAO) is a metabolite of the gut flora that has been identified as a potential risk factor for cardiovascular diseases (CVDs) such as atherosclerosis . TMAO’s primary targets are the cardiovascular system and the liver, where it interacts with various proteins and enzymes .
Mode of Action
TMAO’s mode of action is complex and multifaceted. It has been shown to interact directly with proteins, mainly via hydrophobic binding . In the cardiovascular system, TMAO promotes the formation of foam cells by upregulating macrophage scavenger receptors . In the liver, TMAO is involved in the regulation of bile acid metabolism and the inhibition of the farnesoid X receptor (FXR) signaling pathway .
Biochemical Pathways
TMAO is primarily derived from dietary choline and L-carnitine. The gut microbiota converts these precursors into trimethylamine (TMA), which is then absorbed into the bloodstream and transformed into TMAO by hepatic flavin monooxygenases (FMOs) in the liver . TMAO can also be produced from betaine by betaine reductase . These biochemical pathways are crucial for understanding the role of TMAO in health and disease.
Pharmacokinetics
Following oral absorption, TMA undergoes efficient N-oxidation to TMAO, a reaction catalyzed by the liver enzyme FMO3 . TMAO subsequently undergoes excretion in the urine . Evidence also suggests that metabolic retro-reduction of tmao can occur . The pharmacokinetics of TMAO are influenced by dietary intake, gut microbial flora, and liver enzyme activity .
Result of Action
TMAO has been associated with various health outcomes. It can promote oxidative stress and lipid accumulation in macrophage foam cells , and it has been linked to cellular aging and age-related diseases . TMAO has also been associated with an increased risk of atherothrombotic cardiovascular disease .
Action Environment
The action of TMAO is influenced by various environmental factors. For example, TMAO’s protein-stabilizing effects are water-dependent . In marine organisms, TMAO acts as a protective osmolyte, counteracting the protein-destabilizing effects of pressure . In humans, dietary factors significantly influence TMAO levels, with diets rich in animal protein such as eggs, red meat, and fish being the main sources of TMAO .
Safety and Hazards
Future Directions
There are many challenges that need to be addressed in human gut microbiome researches, which is closely related to TMAO . The exploration of the aging mechanism is still ongoing . TMAO has been suggested as an independent predictor of cardiovascular disease (CVD) risk and mortality . Therefore, TMAO treatment may be a promising strategy to alleviate oxidative stress damage in skeletal muscle .
properties
IUPAC Name |
N,N-dimethylmethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPYRKYUKCHHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049678 | |
| Record name | N,N-Dimethyl-methanamine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; Highly hygroscopic; [Merck Index], Solid, Colourless to yellow solid; Odourless | |
| Record name | Trimethylamine-N-oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18356 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Trimethylamine N-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Trimethylamine oxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1603/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
454 mg/mL, Soluble in water, Soluble (in ethanol) | |
| Record name | Trimethylamine N-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Trimethylamine oxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1603/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
1184-78-7 | |
| Record name | Trimethylamine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyloxamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylamine oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanamine, N,N-dimethyl-, N-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-methanamine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylamine, N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLAMINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLD0K1SJ1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trimethylamine N-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95 - 99 °C | |
| Record name | Trimethylamine N-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B72854.png)
![(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide](/img/structure/B72855.png)

![2-Azaspiro[4.4]nonane-1,3-dione](/img/structure/B72857.png)